5-[(1-Cyclopentylpyrazol-3-yl)methoxy]-2-methylpyran-4-one
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Overview
Description
5-[(1-Cyclopentylpyrazol-3-yl)methoxy]-2-methylpyran-4-one is a heterocyclic compound that features a pyrazole ring fused with a pyranone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Cyclopentylpyrazol-3-yl)methoxy]-2-methylpyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopentyl-3-pyrazolecarboxaldehyde with 2-methyl-4H-pyran-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(1-Cyclopentylpyrazol-3-yl)methoxy]-2-methylpyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(1-Cyclopentylpyrazol-3-yl)methoxy]-2-methylpyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-pyrazolecarboxaldehyde: A precursor in the synthesis of the target compound.
2-Methyl-4H-pyran-4-one: Another precursor used in the synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar pyrazole ring structure but different functional groups.
Uniqueness
5-[(1-Cyclopentylpyrazol-3-yl)methoxy]-2-methylpyran-4-one is unique due to its specific combination of a pyrazole ring and a pyranone structure. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
5-[(1-cyclopentylpyrazol-3-yl)methoxy]-2-methylpyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-8-14(18)15(10-19-11)20-9-12-6-7-17(16-12)13-4-2-3-5-13/h6-8,10,13H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVENFDHVVGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CO1)OCC2=NN(C=C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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